1-{[(Morpholin-4-yl)sulfanyl]carbonothioyl}azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(Morpholin-4-yl)sulfanyl]carbonothioyl}azepane is a chemical compound that features a morpholine ring, a sulfur atom, and an azepane ring
Preparation Methods
The synthesis of 1-{[(Morpholin-4-yl)sulfanyl]carbonothioyl}azepane typically involves the reaction of morpholine with carbon disulfide and an azepane derivative. The reaction conditions often include the use of a base such as triethylamine in an anhydrous solvent like benzene, with the reaction mixture being heated to facilitate the formation of the desired product .
Chemical Reactions Analysis
1-{[(Morpholin-4-yl)sulfanyl]carbonothioyl}azepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Scientific Research Applications
1-{[(Morpholin-4-yl)sulfanyl]carbonothioyl}azepane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It may be explored for its potential therapeutic effects, particularly in the treatment of diseases where sulfur-containing compounds are beneficial.
Industry: The compound can be used as an additive in lubricants and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 1-{[(Morpholin-4-yl)sulfanyl]carbonothioyl}azepane involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the compound can form strong bonds with metal ions, which may inhibit the activity of certain enzymes. Additionally, the morpholine ring can interact with biological membranes, affecting their permeability and function .
Comparison with Similar Compounds
Similar compounds to 1-{[(Morpholin-4-yl)sulfanyl]carbonothioyl}azepane include:
1-{[(Morpholin-4-yl)sulfanyl]carbonothioyl}piperidine: This compound has a piperidine ring instead of an azepane ring.
1-{[(Morpholin-4-yl)sulfanyl]carbonothioyl}pyrrolidine: This compound features a pyrrolidine ring.
1-{[(Morpholin-4-yl)sulfanyl]carbonothioyl}hexane: This compound has a hexane chain instead of a ring structure. The uniqueness of this compound lies in its azepane ring, which provides different steric and electronic properties compared to its analogs.
Properties
CAS No. |
6250-25-5 |
---|---|
Molecular Formula |
C11H20N2OS2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
morpholin-4-yl azepane-1-carbodithioate |
InChI |
InChI=1S/C11H20N2OS2/c15-11(12-5-3-1-2-4-6-12)16-13-7-9-14-10-8-13/h1-10H2 |
InChI Key |
QQPQBBOFDWKOHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=S)SN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.